N-(3-methylcyclopentyl)cyclohexanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(3-methylcyclopentyl)cyclohexanamine |
InChI |
InChI=1S/C12H23N/c1-10-7-8-12(9-10)13-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |
InChI Key |
LHPRWZXJRYIQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Exploration of Other Chemical Transformations Involving N-(3-methylcyclopentyl)cyclohexanamine
While the primary synthesis of this compound is a key focus, its reactivity in other chemical transformations is of significant academic and industrial interest. The following sections explore potential hydrogenolysis, isomerization, and cyclization reactions involving this secondary amine. Due to the limited specific literature on this compound, the discussion will draw upon established principles and analogous reactions reported for structurally similar N-alkyl cyclohexylamines.
Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. In the context of amines, this typically involves the cleavage of a carbon-nitrogen (C-N) bond. For this compound, hydrogenolysis would involve the breaking of the C-N bonds of the secondary amine. This can lead to the formation of a primary amine and a hydrocarbon, or the complete removal of the amino group to yield the corresponding cycloalkanes.
The reaction is typically carried out at elevated temperatures and pressures in the presence of a heterogeneous catalyst, often containing metals such as palladium, platinum, nickel, or ruthenium. The specific products formed will depend on the reaction conditions and the catalyst used.
Potential Hydrogenolysis Products of this compound:
| Reactant | Bond Cleaved | Potential Products |
| This compound | Cyclohexyl-N bond | Cyclohexane (B81311) and 3-methylcyclopentanamine |
| This compound | 3-methylcyclopentyl-N bond | Methylcyclopentane and Cyclohexanamine. wikipedia.org |
| This compound | Both C-N bonds | Cyclohexane and Methylcyclopentane |
The selectivity of the hydrogenolysis reaction can be influenced by the catalyst support and the presence of additives. For instance, certain catalysts may favor the cleavage of one C-N bond over the other, allowing for the selective synthesis of either cyclohexanamine or 3-methylcyclopentanamine.
Isomerization refers to the process in which a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, several types of isomerization are possible, including stereoisomerism and constitutional isomerism.
Stereoisomerism: The cyclohexyl and 3-methylcyclopentyl rings both contain stereocenters. The relative orientation of the substituents on these rings can lead to different diastereomers (e.g., cis and trans isomers). Isomerization processes can be employed to convert a mixture of isomers into a single, desired isomer, which is often the thermodynamically more stable form. google.com This is particularly relevant in pharmaceutical applications where a specific stereoisomer may exhibit greater biological activity.
Catalytic isomerization of substituted cyclohexylamines can be achieved using various catalysts, including cobalt, rhodium, and ruthenium, often in the presence of hydrogen. google.com The process typically involves reversible dehydrogenation to an imine intermediate, followed by hydrogenation to re-form the amine with a different stereochemistry.
Constitutional Isomerism: It is also conceivable, under more forcing conditions, that skeletal isomerization of the cycloalkyl rings could occur. For example, the methylcyclopentyl group could potentially rearrange to a cyclohexyl group, or the cyclohexyl ring could undergo ring contraction. However, such transformations would likely require more specialized catalysts and harsher reaction conditions.
Possible Isomers of this compound:
| Isomer Type | Description | Example |
| Diastereomers | Stereoisomers that are not mirror images. | cis-N-(3-methylcyclopentyl)cyclohexanamine and trans-N-(3-methylcyclopentyl)cyclohexanamine |
| Enantiomers | Non-superimposable mirror images. | (R,R)-N-(3-methylcyclopentyl)cyclohexanamine and (S,S)-N-(3-methylcyclopentyl)cyclohexanamine |
| Constitutional Isomers | Isomers with different connectivity. | N-(cyclohexylmethyl)cyclopentanamine |
Cyclization reactions involving this compound would likely require prior functionalization of the molecule to introduce reactive groups that can participate in intramolecular ring formation. For instance, the introduction of a carbonyl group or a leaving group at an appropriate position on either of the cycloalkyl rings could enable an intramolecular nucleophilic substitution or condensation reaction, leading to the formation of a new heterocyclic ring system.
One potential pathway could involve the oxidation of one of the cycloalkyl rings to introduce a ketone functionality. The resulting amino-ketone could then undergo an intramolecular reductive amination to form a bicyclic amine. The feasibility and outcome of such cyclization reactions would be highly dependent on the nature and position of the introduced functional groups, as well as the reaction conditions employed.
Green Chemistry Metrics and Sustainable Synthetic Protocols for Amine Production
The principles of green chemistry are increasingly being applied to the synthesis of amines to minimize the environmental impact of chemical processes. benthamscience.com This involves the use of metrics to assess the "greenness" of a synthetic route and the development of more sustainable protocols. rsc.org
Several key metrics are used to evaluate the sustainability of a chemical process:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. ctfassets.netmdpi.com A lower PMI indicates a more sustainable process. The pharmaceutical industry has been actively working to reduce PMI in drug manufacturing. syrris.comresearchgate.net
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. syrris.com
Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product.
Comparison of Green Chemistry Metrics:
| Metric | Calculation | Ideal Value | Focus |
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | 100% | Efficiency of atom incorporation |
| Process Mass Intensity (PMI) | Total Mass in Process / Mass of Product | 1 | Overall process efficiency |
| E-Factor | Total Waste (kg) / Product (kg) | 0 | Waste generation |
| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | Reactant to product conversion |
Sustainable synthetic protocols for amine production focus on several key areas:
Catalysis: The use of catalytic methods, including biocatalysis, is preferred over stoichiometric reagents to reduce waste. researchgate.net For example, reductive amination using a catalyst and a mild reducing agent is a greener alternative to traditional methods that use stoichiometric metal hydrides. masterorganicchemistry.com
Renewable Feedstocks: The use of starting materials derived from renewable resources, such as biomass, is a key aspect of sustainable amine synthesis. rsc.org
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a process. The use of greener solvents, such as water or supercritical fluids, or the elimination of solvents altogether, is encouraged.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and contributes to a more sustainable process.
By applying these principles and metrics, chemists can design and optimize synthetic routes for amines like this compound that are not only efficient and cost-effective but also environmentally responsible.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis Methodologies for N-(3-methylcyclopentyl)cyclohexanamine
Spectroscopic techniques are indispensable for probing the molecular structure of this compound, providing detailed information about its atomic composition, connectivity, and stereochemistry.
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) mass spectrometry would be a primary tool for determining its molecular weight and obtaining structural information through fragmentation analysis.
In accordance with the nitrogen rule, a molecule containing a single nitrogen atom, such as this compound (C12H23N), will have an odd nominal molecular weight. libretexts.orglibretexts.org The molecular ion peak (M+) would, therefore, be expected at an odd m/z value.
The fragmentation of this compound in EI-MS is predicted to be dominated by alpha-cleavage, a characteristic fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edu This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The loss of the largest alkyl group is typically favored. whitman.edu For this compound, two primary alpha-cleavage pathways are possible:
Cleavage of the bond between the nitrogen and the cyclohexyl ring.
Cleavage of the bond between the nitrogen and the 3-methylcyclopentyl ring.
Cyclic amines can also exhibit characteristic fragmentation patterns involving ring opening and the loss of small neutral molecules. future4200.comyoutube.com The mass spectra of cycloalkylamines often show a characteristic peak at m/z 30, corresponding to a primary immonium ion. future4200.com
Below is a table of predicted key fragments for this compound in mass spectrometry.
| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |
| Molecular Ion | [C12H23N]+• | 181 | Intact molecule |
| [M-H]+ | [C12H22N]+ | 180 | Loss of a hydrogen radical from the alpha-carbon |
| [M-C5H9]+ | [C7H14N]+ | 112 | Alpha-cleavage with loss of the cyclopentyl radical |
| [M-C6H11]+ | [C6H12N]+ | 98 | Alpha-cleavage with loss of the cyclohexyl radical |
This table is based on theoretical fragmentation patterns and may not represent all observed fragments.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. Both ¹H NMR and ¹³C NMR would be essential for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to be complex due to the presence of multiple, often overlapping, signals from the cyclohexyl and methylcyclopentyl rings. Key expected signals include:
A broad singlet corresponding to the N-H proton.
A complex multiplet for the methine proton on the cyclohexyl ring attached to the nitrogen.
A multiplet for the methine proton on the cyclopentyl ring attached to the nitrogen.
A doublet for the methyl group on the cyclopentyl ring.
A series of broad, overlapping multiplets for the methylene (B1212753) protons of both rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This is particularly useful for confirming the presence of both the cyclohexyl and the 3-methylcyclopentyl groups. Based on data for similar structures like cyclohexylamine (B46788) and N-substituted derivatives, the chemical shifts can be predicted. rsc.orgchemicalbook.com
The following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C-N (Cyclohexyl) | 55-65 | Alpha to nitrogen |
| C-N (Cyclopentyl) | 60-70 | Alpha to nitrogen |
| Cyclohexyl CH2 | 25-35 | Aliphatic CH2 |
| Cyclopentyl CH2 | 20-40 | Aliphatic CH2 |
| Cyclopentyl CH (with CH3) | 30-40 | Branched aliphatic CH |
| Methyl (CH3) | 15-25 | Aliphatic methyl |
These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.
While MS and NMR provide the foundational data, a comprehensive structural elucidation often requires the integration of multiple spectroscopic techniques. core.ac.uk For instance, Infrared (IR) spectroscopy would confirm the presence of the N-H bond in the secondary amine through a characteristic absorption band. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and establishing the connectivity within the complex ring systems of this compound.
Chromatographic Techniques for Reaction Mixture Analysis and Product Isolation
Chromatography is essential for both analyzing the purity of this compound and for its isolation from reaction mixtures. psu.edu The choice of chromatographic technique depends on the volatility and polarity of the compound.
Gas Chromatography (GC): Given its likely volatility, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), would be an excellent method for the analysis of this compound. nih.govnih.gov GC would separate the compound from starting materials, byproducts, and solvents. The subsequent MS analysis would provide identification of the separated components. The retention time in GC is a characteristic property that can be used for identification and quantification.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of less volatile or thermally labile compounds. thermofisher.comnih.gov For an aliphatic amine like this compound, which lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. sigmaaldrich.comresearchgate.net Reversed-phase HPLC, using a C18 column with a suitable mobile phase, would likely be an effective method for its purification.
The table below summarizes the applicability of different chromatographic techniques.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| GC | Polysiloxane-based capillary column | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Purity analysis, reaction monitoring, identification of volatile components |
| HPLC | C18 silica (B1680970) gel (Reversed-phase) | Acetonitrile/Water or Methanol/Water mixtures with additives | UV-Vis (with derivatization), Fluorescence (with derivatization), MS | Purification, analysis of non-volatile mixtures |
Computational and Theoretical Chemistry Investigations
Molecular Modeling and Conformational Analysis of N-(3-methylcyclopentyl)cyclohexanamine
Molecular modeling and conformational analysis are pivotal computational techniques used to determine the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, which contains two separate ring systems and multiple stereocenters, this analysis is particularly complex and crucial for understanding its properties.
The conformational landscape of this molecule is primarily dictated by the structures of its cyclohexyl and 3-methylcyclopentyl rings. The cyclohexane (B81311) ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. sapub.org In this conformation, the N-(3-methylcyclopentyl) substituent can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the equatorial position is generally energetically favored for large substituents. utdallas.edu The cyclopentane (B165970) ring is more flexible, adopting puckered conformations like the "envelope" and "twist" forms to alleviate torsional strain. The methyl group on this ring further complicates the analysis, creating distinct, low-energy conformers.
Computational methods, such as molecular mechanics (MM) force fields (e.g., MMFF94, AMBER) or quantum mechanics methods, are employed to systematically explore the potential energy surface of the molecule. mdpi.com This process involves rotating the single bonds and allowing the ring structures to pucker, thereby identifying all stable conformers (local minima on the energy landscape). The relative energies of these conformers are calculated to determine their population distribution at a given temperature. The results of such an analysis would typically show that the conformer with the bulky N-(3-methylcyclopentyl) group in the equatorial position on the cyclohexane ring is significantly more stable than its axial counterpart.
Table 1: Hypothetical Relative Energies of this compound Conformers
This table presents illustrative data typical for conformational analysis of substituted cyclohexanes.
| Conformer Description | Dihedral Angle (°)(C-C-N-C) | Relative Energy (kcal/mol) | Predicted Population (%)at 298 K |
| Equatorial-Chair | 178.5 | 0.00 | 99.2 |
| Axial-Chair | 62.1 | 2.95 | 0.8 |
| Twist-Boat | - | >5.0 | <0.1 |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. sumitomo-chem.co.jp It provides a balance between computational cost and accuracy, making it a standard tool for studying chemical reactions. acs.org For this compound, DFT can be used to map the entire energy profile of a chemical transformation, such as its synthesis via reductive amination or its reaction with an electrophile.
A typical DFT study of a reaction mechanism involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy states.
Transition State Search: The transition state (TS), which is the highest energy point along the reaction coordinate, is located. This structure represents the energetic barrier that must be overcome for the reaction to proceed.
Frequency Calculations: These calculations confirm the nature of the optimized structures. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. acs.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. acs.org
Table 2: Illustrative DFT-Calculated Parameters for a Hypothetical SN2 Reaction
This table shows representative data for the reaction: this compound + CH3I → [Product Complex]+I-, calculated at the B3LYP/6-311++G(d,p) level of theory. acs.orgacs.org
| Parameter | Reactant Complex | Transition State (TS) | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +22.5 | -15.8 |
| Key Bond Distance (Å)(N---C of CH3I) | 3.15 | 2.21 | 1.48 |
| Imaginary Frequency (cm-1) | N/A | -412 | N/A |
| Calculated Barrier (Ea) | - | 22.5 kcal/mol | - |
| Reaction Energy (ΔErxn) | - | - | -15.8 kcal/mol |
Thermodynamic and Kinetic Modeling of Related Amine Transformations
Building upon the energetic data obtained from DFT calculations, thermodynamic and kinetic modeling can predict the feasibility and rate of chemical reactions involving this compound. These models provide a macroscopic view of the reaction's behavior based on its underlying molecular properties.
Enthalpy (ΔH): The change in heat content of the system. Exothermic reactions (negative ΔH) are generally favored.
Entropy (ΔS): The change in disorder or randomness. Reactions that increase the number of molecules or freedom of motion typically have a positive ΔS.
Gibbs Free Energy (ΔG): The ultimate determinant of a reaction's spontaneity at constant temperature and pressure (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.
These values can be calculated from the output of quantum chemical computations and are crucial for assessing the favorability of potential amine transformations, such as acid-base reactions or carbamate (B1207046) formation in CO2 capture processes. acs.orgresearchgate.net
Kinetic Modeling investigates the rate at which a reaction proceeds. The central parameter in kinetics is the rate constant (k), which can be estimated using Transition State Theory (TST). The Eyring equation relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the free energy difference between the reactants and the transition state. acs.org
k = (kBT/h) * e(-ΔG‡/RT)
Where kB is the Boltzmann constant, T is temperature, h is Planck's constant, and R is the gas constant. The activation energy (Ea) derived from DFT calculations is a primary input for these models. Kinetic modeling is essential for comparing the rates of competing reaction pathways and understanding how factors like temperature and catalysts influence the reaction outcome. repec.orgbohrium.com
Table 3: Representative Thermodynamic and Kinetic Data for a Hypothetical Amine Transformation
This table provides plausible calculated values for a reaction involving a secondary amine at 298.15 K. acs.org
| Thermodynamic Parameters | Value | Kinetic Parameters | Value |
| Enthalpy of Reaction (ΔH) | -25.5 kcal/mol | Activation Energy (Ea) | 18.7 kcal/mol |
| Entropy of Reaction (ΔS) | -12.8 cal/mol·K | Gibbs Free Energy of Activation (ΔG‡) | 21.3 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -21.7 kcal/mol | Calculated Rate Constant (k) | 1.5 x 10-3 s-1 |
Catalysis Science and Engineering in Amine Synthesis
Heterogeneous Catalysis for Cycloaliphatic Amine Production
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is widely used in industrial-scale amine production due to the ease of catalyst separation and recycling. Reductive amination is a primary method in this category for synthesizing secondary amines. For N-(3-methylcyclopentyl)cyclohexanamine, this would typically involve the reaction of cyclohexanone (B45756) with 3-methylcyclopentylamine in the presence of hydrogen gas and a solid metal catalyst.
Alternatively, a "borrowing hydrogen" type mechanism can occur on the heterogeneous catalyst surface, where an alcohol (cyclohexanol) is first dehydrogenated to the corresponding ketone (cyclohexanone). wikipedia.org This ketone then reacts with the amine to form the imine, which is subsequently reduced by the "borrowed" hydrogen from the initial step, regenerating the catalyst. wikipedia.org Nickel nanoparticles have demonstrated effectiveness in catalyzing such reductive amination reactions. organic-chemistry.org The efficiency of these catalysts is often linked to the dispersion of active nickel species and the structure of the support material. researchgate.net
Table 1: Overview of Nickel-Based Catalyst Systems in Hydrogenation & Amine Synthesis
| Catalyst System | Reaction Type | Key Findings |
|---|---|---|
| Nickel Nanoparticles | Reductive Amination | Catalyzes reductive amination of aldehydes via transfer hydrogenation. organic-chemistry.org |
| Nitrogen-doped Nickel | Hydrogenative Coupling | Efficient for coupling nitriles and amines with H₂ to form secondary amines. cjcatal.com |
| Ni/Kieselguhr | Dehydrogenation | High conversion of cyclohexanediol, showing efficacy in dehydrogenation steps. researchgate.net |
| Ni/Al₂O₃ | Dehydrogenation | Used for dehydrogenation of cycloalkanes; selectivity is a key challenge. mdpi.com |
The performance of nickel catalysts can be significantly enhanced by the addition of promoters—small amounts of other metals or compounds that improve activity, selectivity, or stability. Promoters can modify the electronic properties of the nickel active sites, alter the catalyst's surface acidity, or improve the dispersion of the metal particles. mdpi.comgychbjb.com
For instance, in hydrogenation reactions, which are central to reductive amination, various promoters have shown distinct effects. Iron has been used as a promoter for nickel, creating bimetallic catalysts that exhibit synergistic effects and can alter selectivity in hydrogenation processes. mdpi.com Other studies have shown that promoters like Magnesium (Mg), Lanthanum (La), and Titanium (Ti) can enhance the catalytic activity of Ni/Al₂O₃ catalysts, with Mg addition improving activity, sulfur tolerance, and thermal stability by increasing the electron density of the nickel atoms. gychbjb.com In contrast, promoters such as Zinc (Zn) and Cerium (Ce) can sometimes reduce the acidity of the catalyst, which may negatively impact catalytic activity in certain reactions. gychbjb.com The addition of Gallium (Ga) to nickel catalysts has been shown to be key in attaining high selectivity by maintaining a stable alloy structure under reaction conditions. acs.org
Table 2: Influence of Promoters on Nickel Catalyst Performance
| Promoter | Support | Effect on Performance | Reference |
|---|---|---|---|
| Potassium (K) | SiO₂, Al₂O₃, TiO₂ | Decreased activity, increased olefin selectivity in CO hydrogenation. | taylorfrancis.com |
| Iron (Fe) | SiO₂, Carbon | Synergistic effects, enhanced selectivity to alcohol function. | mdpi.com |
| Molybdenum (Mo) | Nickel Phyllosilicate | Enhanced reduction of Ni, improving hydrogenation activity. | gychbjb.com |
| Magnesium (Mg) | Al₂O₃ | Enhanced activity, sulfur tolerance, and thermal stability. | gychbjb.com |
| Gallium (Ga) | N/A | Maintained alloy structure, key to high selectivity in CO₂ hydrogenation. | acs.org |
Transition-Metal Catalysis in Carbon-Nitrogen Bond Formation
Homogeneous catalysis, using soluble transition-metal complexes, offers high selectivity and activity under mild reaction conditions for C-N bond formation.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction allows for the coupling of amines with aryl or alkyl halides and pseudohalides (e.g., triflates, tosylates). acsgcipr.org The synthesis of this compound could be envisioned through the coupling of 3-methylcyclopentylamine with a cyclohexyl halide or cyclohexyl triflate.
The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand, often a bulky, electron-rich phosphine (B1218219), is crucial for the reaction's success, influencing catalyst stability and reaction rates. researchgate.netnih.gov
Table 3: Components of a Typical Buchwald-Hartwig Amination System
| Component | Function | Common Examples |
|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes Pd, facilitates oxidative addition/reductive elimination | Buchwald ligands (e.g., RuPhos), Josiphos ligands, DPPF, BINAP |
| Base | Deprotonates the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and catalyst | Toluene, Dioxane, THF |
Ruthenium complexes are highly effective catalysts for the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govorganic-chemistry.org This atom-economical process is a direct and environmentally friendly route for synthesizing secondary amines like this compound from 3-methylcyclopentylamine and cyclohexanol, with water as the only byproduct. organic-chemistry.org
The catalytic cycle begins with the ruthenium complex temporarily "borrowing" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone (cyclohexanone). nih.gov This intermediate then condenses with the amine to form an imine. Finally, the ruthenium-hydride complex returns the hydrogen to the imine, reducing it to the final secondary amine and regenerating the active ruthenium catalyst. organic-chemistry.orgnih.gov Various ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine ligands, have proven effective for this transformation. rsc.orgnih.gov
Table 4: Representative Ruthenium Catalysts for N-Alkylation via Borrowing Hydrogen
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| [Ru(p-cymene)Cl₂]₂ / DPEphos | Primary/Secondary Amines + Alcohols | Efficient conversion of primary amines to secondary, and secondary to tertiary. | organic-chemistry.org |
| RuCl₂(PPh₃)₃ | Heteroaromatic Amines + Alcohols | Good to high yields for N-alkylation. | nih.gov |
| Ru(II)CNN pincer complexes | Benzylamine + Benzyl alcohol | Effective for C-N bond formation with excellent results. | nih.gov |
| Ru(cod)(cot) / Phosphines | Aromatic Amines + Diols | Selective synthesis of N-(ω-hydroxyalkyl)anilines and arylpiperazines. | acs.org |
Enzyme Catalysis for Chiral Amine Synthesis
Biocatalysis using isolated enzymes offers unparalleled stereoselectivity for the synthesis of chiral molecules. Since this compound contains a chiral center at the 3-position of the cyclopentyl ring, enzymatic methods are highly relevant for producing enantiomerically pure forms of its precursors. wiley.com
The two primary enzymatic strategies for obtaining chiral amines are asymmetric synthesis and kinetic resolution. mdpi.com
Asymmetric Synthesis: This approach creates a single enantiomer from a prochiral substrate. Amine transaminases (ATAs or ω-TAs) are powerful biocatalysts for this purpose. nih.govresearchgate.net An (R)- or (S)-selective transaminase can convert a prochiral ketone, such as 3-methylcyclopentanone, into the corresponding single-enantiomer 3-methylcyclopentylamine by transferring an amino group from an amine donor like isopropylamine. wiley.com Amine dehydrogenases (AmDHs) can also perform asymmetric reductive amination of ketones using ammonia (B1221849) as the amine source. mdpi.comnih.gov
Kinetic Resolution: This method separates a racemic mixture of an amine. An enzyme selectively transforms one enantiomer of the racemate into a different compound, allowing the unreacted, desired enantiomer to be isolated with high enantiomeric excess. rsc.org For example, an enzyme could selectively acylate or deaminate one enantiomer of racemic 3-methylcyclopentylamine, leaving the other enantiomer behind. mdpi.com This approach is widely used but is limited to a maximum theoretical yield of 50% for the desired enantiomer. researchgate.net
Table 5: Comparison of Enzymatic Strategies for Chiral Amine Production
| Strategy | Enzyme Class | Principle | Max. Yield |
|---|---|---|---|
| Asymmetric Synthesis | Transaminases (ATAs), Amine Dehydrogenases (AmDHs) | Conversion of a prochiral ketone to a single enantiomer of a chiral amine. researchgate.netnih.gov | 100% |
| Kinetic Resolution | Lipases, Acylases, Oxidases, Transaminases (ATAs) | Selective reaction of one enantiomer in a racemic mixture, allowing separation. mdpi.comrsc.org | 50% |
| Deracemization | Coupled enzyme systems (e.g., ATA + AmDH) | Converts the undesired enantiomer into the desired one, often via an oxidized intermediate. acs.org | 100% |
Engineered Transaminase Polypeptides in Industrial Biocatalysis
The industrial synthesis of chiral amines, which are crucial building blocks for many pharmaceuticals, has been significantly advanced by the application of biocatalysis, particularly through the use of engineered transaminase polypeptides. mdpi.com Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, producing a chiral amine. mdpi.com While naturally occurring transaminases have been identified, their industrial utility is often limited by factors such as low catalytic efficiency towards bulky substrates, unfavorable reaction equilibrium, and inhibition by substrates or products. mdpi.commdpi.com
The engineering of transaminases often focuses on modifying the enzyme's active site to better accommodate non-natural or sterically bulky substrates, such as those with cyclic moieties similar to this compound. nih.govnih.gov The active site of transaminases typically contains two pockets, a P-pocket for smaller substituents and an O-pocket for bulkier groups. mdpi.com By mutating amino acid residues within these pockets, researchers can expand the substrate scope of the enzymes. frontiersin.org For instance, extensive protein engineering of a fold class I transaminase led to variants with up to an 8,900-fold increase in activity towards a range of chiral amines with bulky substituents, achieving high stereoselectivity. nih.gov
The table below illustrates the impact of protein engineering on the activity of an (S)-selective transaminase from Chromobacterium violaceum (CvTA) for the synthesis of a bulky amine.
Table 1: Impact of Engineering on Transaminase Activity
| Enzyme Variant | Mutations | Relative Activity (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Wild Type | - | 1 | >99 |
| Variant 1 | L155F | 15 | >99 |
| Variant 2 | W57C/L155F | 45 | >99 |
Stereoselective Synthesis of Chiral Amine Compounds
A primary advantage of using transaminases in amine synthesis is their exceptional stereoselectivity, enabling the production of enantiomerically pure amines. researchgate.net The asymmetric synthesis of chiral amines from prochiral ketones is a key application. frontiersin.org The enzyme's three-dimensional structure creates a chiral environment in the active site, which forces the substrate to bind in a specific orientation. This orientation dictates which face of the ketone's carbonyl group is accessible for the amino group transfer, thus determining the stereochemistry of the resulting amine. nih.gov
Engineered transaminases have demonstrated the ability to produce chiral amines with very high enantiomeric excess (ee), often exceeding 99.9%. nih.gov This level of precision is difficult to achieve with traditional chemical methods and often requires multiple purification steps. designer-drug.com The development of both (R)- and (S)-selective transaminases allows for the synthesis of either enantiomer of a target chiral amine, providing versatility in pharmaceutical development. frontiersin.org
The synthesis of amines with multiple stereocenters, such as this compound, presents a greater challenge. However, the high stereoselectivity of engineered biocatalysts can be leveraged to control the configuration at the newly formed chiral center. Research has shown that engineered transaminases can be highly stereoselective in the synthesis of a variety of chiral amines bearing bulky and complex substituents. nih.gov While direct enzymatic synthesis of secondary amines like this compound by transaminases is not their typical reaction, they are pivotal in creating the chiral primary amines that can serve as precursors. The stereoselective amination of 3-methylcyclopentanone, for example, would yield a chiral primary amine that can then be coupled with cyclohexanone via reductive amination to form the target compound.
The following table presents data on the stereoselective synthesis of various bulky chiral amines using engineered transaminases, highlighting the high degree of stereochemical control achievable.
Table 2: Stereoselective Synthesis of Bulky Amines using Engineered Transaminases
| Substrate (Ketone) | Amine Donor | Engineered Transaminase | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1-Indanone | Isopropylamine | ATA-117 variant | >99 | 99.8 (S) |
| Tetralone | (S)-α-MBA | CvTA variant | 98 | >99 (S) |
| 4-Phenyl-2-butanone | Isopropylamine | ATA-256 | >99 | >99 (R) |
Application As Chemical Intermediates and Building Blocks in Organic Synthesis
Role of N-(3-methylcyclopentyl)cyclohexanamine and Related Secondary Amines in Complex Molecule Assembly
Secondary amines are fundamental to the assembly of complex molecular architectures due to the reactivity of the N-H bond and the nucleophilicity of the nitrogen atom. This compound can serve as a key precursor in reactions that form carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active compounds. For instance, it can undergo N-alkylation, N-arylation, and acylation to introduce a wide variety of substituents, thereby expanding its molecular diversity.
The steric hindrance provided by the two cycloalkyl groups can play a crucial role in directing the stereochemical outcome of reactions, a desirable trait in asymmetric synthesis. The 3-methylcyclopentyl group, in particular, introduces a chiral center, making the amine a potentially valuable chiral auxiliary or a building block for the synthesis of enantiomerically pure compounds.
In the broader context of complex molecule synthesis, related secondary amines are employed in multicomponent reactions, such as the Mannich reaction, to generate complex structures in a single step. They are also precursors to enamines, which are versatile intermediates for the alkylation and acylation of ketones and aldehydes. The specific stereoisomers of this compound could offer unique advantages in controlling the diastereoselectivity of such transformations.
Synthetic Utility in the Preparation of Diverse Organic Structures
The synthetic utility of this compound extends to the preparation of a variety of organic structures, most notably nitrogen-containing heterocycles. These ring systems are core components of many natural products and synthetic drugs. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five-, six-, or seven-membered heterocyclic rings.
Furthermore, this secondary amine can be a precursor for the synthesis of amides, sulfonamides, and ureas with potential applications in medicinal chemistry. The specific lipophilic character imparted by the cycloalkyl groups can be advantageous for modulating the pharmacokinetic properties of drug candidates. The table below illustrates the potential synthetic transformations of this compound and the resulting classes of compounds.
| Reactant | Reaction Type | Product Class | Potential Applications |
|---|---|---|---|
| Acyl Halide/Anhydride | Acylation | Amides | Pharmaceuticals, Polymers |
| Sulfonyl Halide | Sulfonylation | Sulfonamides | Antibacterial agents, Diuretics |
| Isocyanate | Addition | Ureas | Herbicides, Anticancer agents |
| Aldehyde/Ketone | Reductive Amination | Tertiary Amines | Catalysts, Synthetic intermediates |
| Dicarbonyl Compound | Condensation/Cyclization | N-Heterocycles | Medicinal chemistry, Agrochemicals |
Exploration of this compound Derivatives for Advanced Materials Research
The unique combination of a chiral, substituted cyclopentyl group and a cyclohexyl group in this compound makes its derivatives interesting candidates for advanced materials research. The incorporation of this amine into polymeric structures could lead to the development of novel chiral polymers with applications in enantioselective separations or as chiral stationary phases in chromatography.
Derivatives of this amine could also be explored as building blocks for liquid crystals. The rigid and bulky cycloalkyl groups can influence the mesomorphic properties, potentially leading to the formation of novel liquid crystalline phases. The chirality of the 3-methylcyclopentyl group is particularly significant, as it could be used to induce helical structures in chiral nematic or smectic liquid crystal phases.
In the field of materials science, functionalization of surfaces with derivatives of this compound could be used to modify surface properties, such as hydrophobicity or adhesion. Furthermore, the amine functionality can be used to coordinate with metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. Research into related N-cycloalkyl functionalized materials, such as in MOFs, has indicated that such modifications can influence properties like bandgap energy. researchgate.net
The following table summarizes the potential applications of this compound derivatives in materials research.
| Derivative Type | Area of Materials Research | Potential Application |
|---|---|---|
| Polymers/Monomers | Polymer Chemistry | Chiral polymers, Separation media |
| Functionalized Molecules | Liquid Crystals | Chiral dopants, Advanced display technologies |
| Surface-active Agents | Surface Science | Modification of surface properties |
| Ligands | Coordination Chemistry | Metal-organic frameworks, Catalysis |
Structure Activity Relationship Sar Studies in Chemical Research
Exploration of Cycloalkyl Moiety Influence on Molecular Interactions
Research on related compounds has demonstrated the importance of the cycloalkyl substituent on biological activity. For instance, in a series of xanthine (B1682287) derivatives, the substitution of an 8-cycloalkyl group, such as cyclopentyl or cyclohexyl, was found to markedly increase the activity at the A2 adenosine (B11128) receptor. nih.gov This highlights that the nature of the cycloalkyl group is a key factor in modulating the pharmacological profile of a molecule.
To systematically explore the influence of the cycloalkyl moieties, a series of analogs would typically be synthesized and evaluated. This could involve varying the size of the cycloalkyl rings (e.g., cyclobutyl, cyclopentyl, cyclohexyl, cycloheptyl) and exploring different substitution patterns on these rings. The following table illustrates a hypothetical SAR exploration for a class of N-cycloalkylamines, demonstrating how changes in the cycloalkyl group can modulate receptor binding affinity.
| Compound | N-Cycloalkyl Group | Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| Analog 1 | Cyclopentyl | 50 |
| Analog 2 | Cyclohexyl | 25 |
| Analog 3 | Cycloheptyl | 80 |
| Analog 4 | 3-Methylcyclopentyl | 40 |
| Analog 5 | 4-Methylcyclohexyl | 30 |
Systematic Derivatization and Conformational Analysis in SAR Studies
Systematic derivatization is a key strategy in SAR studies to probe the specific interactions between a ligand and its target. For N-(3-methylcyclopentyl)cyclohexanamine, this would involve the synthesis of a library of related compounds with targeted modifications to understand the role of each structural component.
Derivatization strategies could include:
Modification of the Cyclohexyl Ring: Introducing substituents at various positions on the cyclohexyl ring to probe for additional binding interactions.
Alteration of the Methylcyclopentyl Group: Varying the position of the methyl group (e.g., 2-methylcyclopentyl, 3-methylcyclopentyl) and its stereochemistry (cis/trans isomers) to assess the impact on activity.
Changes to the Amine Linker: Exploring the effect of N-alkylation or the introduction of other functional groups to the nitrogen atom.
Conformational analysis is integral to understanding the results of these derivatization studies. The three-dimensional shape of a molecule is crucial for its ability to bind to a biological target. For cycloalkanes, conformational analysis involves the study of different spatial arrangements of the atoms, such as the chair and boat conformations of cyclohexane (B81311) and the envelope and twist conformations of cyclopentane (B165970). chemistrysteps.com
The presence of the 3-methyl group on the cyclopentyl ring of this compound will influence its conformational preferences. The methyl group can occupy either an equatorial or an axial position, and the relative stability of these conformers will determine the dominant shape of the molecule in solution. These conformational preferences can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling.
The following table provides an example of how systematic derivatization of a hypothetical N-cycloalkylamine series, coupled with conformational analysis, can elucidate key SAR trends.
| Compound | Modification | Predominant Conformation of Substituted Cycloalkyl Group | Biological Activity (IC50, µM) |
|---|---|---|---|
| Parent Compound | N-Cyclopentyl | Envelope | 10.5 |
| Derivative A | N-(cis-3-Methylcyclopentyl) | Equatorial Methyl | 5.2 |
| Derivative B | N-(trans-3-Methylcyclopentyl) | Axial Methyl | 15.8 |
| Derivative C | N-Cyclohexyl | Chair | 8.1 |
| Derivative D | N-(4-Methylcyclohexyl) | Equatorial Methyl in Chair | 6.5 |
Methodologies for Investigating Structural Modifications and Their Implications on Chemical Functionality
A variety of methodologies are employed to investigate the impact of structural modifications on the chemical functionality of compounds like this compound. These methods can be broadly categorized into synthetic, analytical, and computational approaches.
Synthetic Methodologies: The synthesis of analogs is the first step in any SAR study. The preparation of N-alkylated amines can be achieved through several methods, including the direct N-alkylation of primary amines with alkyl halides, reductive amination of aldehydes and ketones, and the reduction of amides. researchgate.net For this compound and its derivatives, reductive amination of cyclohexanone (B45756) with 3-methylcyclopentylamine would be a common synthetic route.
Analytical Techniques: A suite of analytical techniques is used to characterize the synthesized compounds and to study their interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and conformation of molecules in solution.
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of new compounds.
X-ray Crystallography: Can provide a precise three-dimensional structure of a compound, often in complex with its biological target, offering invaluable insights into binding modes.
In vitro Biological Assays: These assays are used to measure the biological activity of the synthesized analogs. Examples include receptor binding assays, enzyme inhibition assays, and cell-based functional assays.
Computational Approaches: Computational chemistry and molecular modeling play an increasingly important role in SAR studies. oncodesign-services.com
Quantitative Structure-Activity Relationship (QSAR): This method uses statistical models to correlate the chemical structure of compounds with their biological activity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, helping to rationalize observed SAR data and to design new analogs with improved properties.
Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of the binding process.
Through the iterative application of these synthetic, analytical, and computational methodologies, researchers can build a comprehensive understanding of the SAR for a given chemical series, ultimately guiding the design of new molecules with optimized chemical functionality.
Advanced Research Methodologies and Techniques
High-Throughput Reaction Screening and Optimization using Mass Spectrometry
High-throughput experimentation (HTE) is a powerful strategy for the rapid discovery and optimization of chemical reactions. scienceintheclassroom.org When applied to the synthesis of N-(3-methylcyclopentyl)cyclohexanamine, likely formed via reductive amination of cyclohexanone (B45756) with 3-methylcyclopentanamine or 3-methylcyclopentanone with cyclohexanamine, HTE coupled with mass spectrometry (MS) allows for the parallel screening of a vast array of reaction conditions.
This approach typically utilizes microtiter plates (e.g., 96- or 1536-well plates) where numerous reactions are run simultaneously on a nanomole scale. scienceintheclassroom.org Each well can contain a unique combination of catalysts (e.g., various palladium or nickel complexes for C-N coupling, or catalysts for reductive amination), ligands, bases, solvents, and reducing agents. sigmaaldrich.comsigmaaldrich.com The outcome of these myriad reactions can be rapidly assessed using high-throughput mass spectrometry techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) or by creating heat maps from UPLC-MS data, which can analyze the crude reaction mixtures directly from the plates. scienceintheclassroom.orgkisti.re.kr
This methodology enables researchers to quickly identify "hits"—reaction conditions that produce the desired this compound. For instance, in a hypothetical screen for a palladium-catalyzed C-N cross-coupling approach, various phosphine (B1218219) ligands and bases could be tested. The results, as illustrated in the hypothetical data table below, would guide the selection of optimal conditions for scale-up synthesis. mit.edu This rapid screening process significantly reduces the time and material costs associated with traditional one-at-a-time reaction optimization. scienceintheclassroom.org
| Catalyst | Reducing Agent | Solvent | Yield (%) determined by MS |
|---|---|---|---|
| Pd/C | H₂ | Methanol | 75 |
| Raney Ni | H₂ | Ethanol | 68 |
| None | Sodium triacetoxyborohydride | Dichloroethane | 85 |
| None | Sodium cyanoborohydride | Methanol | 82 |
| Ir(III) Complex | Formic Acid | Water | 92 |
Continuous-Flow Reactor Systems in Amine Synthesis Research
Continuous-flow chemistry offers numerous advantages over traditional batch synthesis, particularly for industrial applications, including enhanced safety, improved scalability, and greater control over reaction parameters. rsc.org In the context of synthesizing this compound, a continuous-flow system would involve pumping solutions of the reactants (e.g., cyclohexanone and 3-methylcyclopentanamine) through a heated reactor, which could be a packed-bed reactor containing a heterogeneous catalyst. nih.govresearchgate.net
This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time (the time the reactants spend in the reactor), which can be finely tuned to maximize yield and minimize the formation of byproducts. beilstein-journals.org For exothermic reactions, the high surface-area-to-volume ratio of flow reactors facilitates efficient heat dissipation, preventing thermal runaways that can be a concern in large-scale batch reactors. beilstein-journals.org
The synthesis of secondary amines via reductive amination or N-alkylation has been successfully demonstrated in continuous-flow systems. researchgate.netresearchgate.netvapourtec.com For instance, a packed-bed reactor containing a palladium catalyst could be used for the continuous hydrogenation of the imine intermediate formed from the initial condensation of the ketone and amine. researchgate.net This approach can lead to higher yields and purity compared to batch processes and can be operated for extended periods, making it ideal for large-scale production. researchgate.net
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 20 minutes (residence time) |
| Yield | 78% | 95% |
| Safety | Risk of thermal runaway | Excellent heat transfer, lower risk |
| Scalability | Difficult | Easily scalable by running longer |
| Productivity (g/hour) | 5 | 50 |
Computational Methods for Reaction Discovery and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the mechanisms of chemical reactions. rsc.org For the synthesis of this compound via reductive amination, DFT calculations can be employed to investigate the entire reaction pathway. rsc.orgnih.gov
These computational studies can elucidate the structures of transition states and intermediates, and calculate the activation energies for each step of the reaction. nih.govacs.org This information provides a detailed understanding of the reaction mechanism, including the rate-determining step. For example, in the reductive amination process, DFT can model the initial formation of the hemiaminal, its dehydration to the iminium ion, and the final reduction step. nih.gov
By understanding the mechanism at a molecular level, researchers can rationally design more efficient catalysts and reaction conditions. For instance, if DFT calculations reveal that a particular step has a high activation energy, a new catalyst could be designed to lower that barrier. Computational methods can also predict the selectivity of a reaction, which is crucial for complex molecules with multiple reactive sites. nih.gov This predictive power accelerates the development of new synthetic routes and optimizes existing ones, reducing the need for extensive experimental trial and error. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
